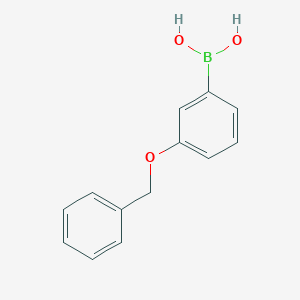

Acide 3-benzyloxyphénylboronique

Vue d'ensemble

Description

3-Benzyloxybenzeneboronic Acid, also known as 3-Phenylmethyloxyphenylboronic acid, is a chemical compound with the empirical formula C13H13BO3 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3-Benzyloxybenzeneboronic Acid consists of a benzene ring attached to a boronic acid group via a benzyloxy group . The compound has a molecular weight of 228.05 .Chemical Reactions Analysis

Boronic acids, including 3-Benzyloxybenzeneboronic Acid, play a significant role in synthetic chemistry. They are involved in various transformations, including Suzuki-Miyaura couplings, Petasis reactions, and Chan-Lam couplings .Physical And Chemical Properties Analysis

3-Benzyloxybenzeneboronic Acid is a white crystalline powder with a melting point of 125-130 °C . It has a density of 1.20±0.1 g/cm3 .Applications De Recherche Scientifique

Synthèse organique : couplage de Suzuki-Miyaura

Acide 3-benzyloxyphénylboronique : est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape indispensable à la synthèse de divers composés organiques. L’acide boronique agit comme un partenaire nucléophile, se couplant avec un halogénure électrophile en présence d’un catalyseur au palladium. Cette méthode est très appréciée pour sa capacité à créer des molécules complexes avec précision et efficacité.

Découverte de médicaments : réactif de fluoration électrophile

Dans le domaine de la découverte de médicaments, l’this compound sert de réactif pour la préparation de réactifs de fluoration électrophile dérivés du fluor et à base de palladium . Ces réactifs sont essentiels pour les agents d’imagerie par tomographie par émission de positrons (TEP), offrant un moyen non invasif d’observer les processus métaboliques dans le corps, ce qui est essentiel pour diagnostiquer et surveiller les maladies.

Science des matériaux : synthèse d’isoindolines

Le composé joue un rôle essentiel dans la synthèse d’isoindolines substituées par le biais de réactions en cascade catalysées par le palladium . Les isoindolines sont importantes en science des matériaux pour leur application dans la création de nouveaux matériaux présentant des propriétés électroniques, optiques et mécaniques potentielles.

Chimie analytique : hydrogénation catalysée au ruthénium

This compound : est utilisé en chimie analytique pour les réactions d’hydrogénation catalysées au ruthénium . Ce processus est important pour l’analyse et la quantification des traces de diverses substances, qui peuvent être appliquées à la surveillance environnementale et au contrôle de la qualité dans l’industrie pharmaceutique.

Safety and Hazards

Orientations Futures

The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving 3-Benzyloxybenzeneboronic Acid and other boronic acids.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the function of the target, potentially altering cellular processes.

Biochemical Pathways

It is known that boronic acids are often used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry and can lead to the formation of various complex organic compounds .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound would depend on various factors, including its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body .

Result of Action

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can lead to changes in the function of various biological targets, potentially affecting cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of boronic acids .

Propriétés

IUPAC Name |

(3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJNYNBSPQMJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370204 | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-54-1 | |

| Record name | 3-Benzyloxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156682-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzeneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

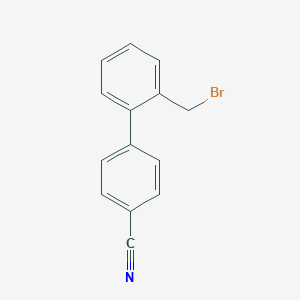

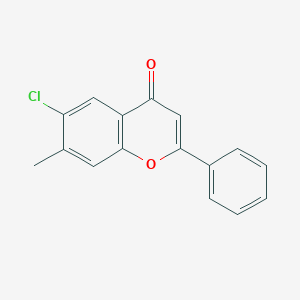

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

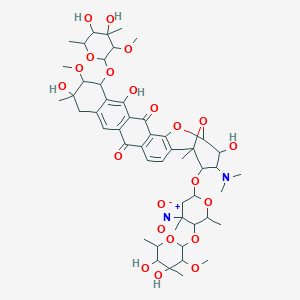

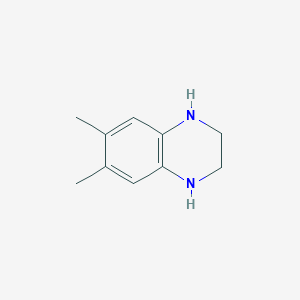

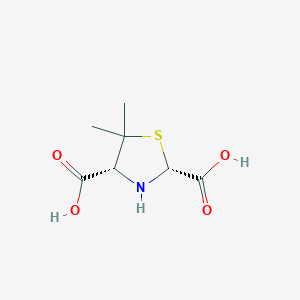

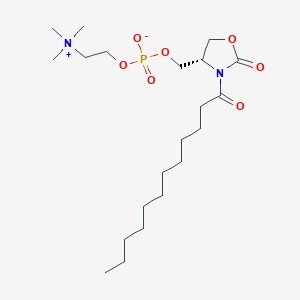

Feasible Synthetic Routes

Q1: The study mentions that 3-Benzyloxyphenylboronic acid shows significant interaction with specific amino acids in insulin. Could you elaborate on which amino acids are involved and the nature of this interaction?

A1: The research highlights that 3-Benzyloxyphenylboronic acid exhibits significant interaction with Glu21 and His5 residues of the insulin molecule []. While the specific nature of the interaction isn't explicitly detailed in the abstract, boronic acids are known for their ability to reversibly bind with diols, such as those found in the side chains of certain amino acids. This suggests that 3-Benzyloxyphenylboronic acid likely forms a complex with these specific residues, potentially influencing insulin's structure or activity. Further investigation would be needed to elucidate the exact binding mechanism and its implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.